molecular formula C13H12N4S B13357802 3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Cat. No.: B13357802
M. Wt: 256.33 g/mol
InChI Key: XCPGYNRPADFIQI-UHFFFAOYSA-N
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Description

3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a novel chemical entity based on the annulated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine scaffold, a heterocyclic system of significant interest in medicinal chemistry and antiviral research . This compound is presented as a high-purity chemical tool for investigative purposes. The core structure of triazolothiadiazepines has demonstrated promising biological activity, particularly against the influenza A virus . Primary Research Applications and Value: Antiviral Research: Analogues within this chemical class have been studied in vitro against the influenza A/Puerto Rico/8/34 (H1N1) virus, with some derivatives showing a high selectivity index (SI > 300), indicating potent and selective antiviral potential . Mechanism of Action Studies: Computational docking studies suggest that the preferred molecular target for these ligands is the M2 proton channel of the influenza A virus, a key protein in the viral life cycle . This makes them valuable probes for studying virus replication and for the development of novel antiviral agents. Medicinal Chemistry and Drug Discovery: The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine core is a privileged structure in drug design, known for its diverse pharmacological potential, which includes anticancer, antimicrobial, and anti-inflammatory activities . This compound serves as a key synthetic intermediate for further structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets. This product is intended for research and development applications in a laboratory setting only. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

3-ethyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

InChI

InChI=1S/C13H12N4S/c1-2-12-15-16-13-17(12)14-9-8-11(18-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

XCPGYNRPADFIQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=CC=C(S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. This reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazepine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Cyclization Reactions

The compound’s synthesis relies on cyclization strategies involving bifunctional reagents:

  • Base-catalyzed cyclization : Reaction of 4-amino-4H-1,2,4-triazole-5-thiol derivatives with 3-phenyl-2-propynal in ethanol/piperidine yields the thiadiazepine core via intermediate aldimine formation. Triethylamine or TsOH catalysis at room temperature minimizes polymerization risks .

  • Acid-catalyzed cyclization : Using p-toluenesulfonic acid (PTSA) in toluene at reflux enables high-yield (85–91%) formation of triazolothiadiazepines, avoiding side products like triazolothiadiazines .

Condition CatalystSolventYield (%)Product Type
Room temperatureTriethylamineAcetonitrile80–85Triazolothiadiazepine
Reflux (100°C)KOH (50%)DMF72–78Triazolothiadiazine
Reflux (110°C)PTSAToluene88–93Triazolothiadiazepine

Dehydrogenation

Active MnO₂ in refluxing acetonitrile selectively oxidizes the C–N bond of dihydro-thiadiazepines to yield fully aromatic derivatives (85–91% yield) .

Hydrogenation

Sodium borohydride reduces the C=N bond in the thiadiazepine ring, producing 5,6-dihydro derivatives (85–89% yield) .

Reaction ReagentConditionsYield (%)
OxidationMnO₂Reflux, 5–6 h85–91
ReductionNaBH₄RT, 2 h85–89

Nucleophilic Substitution

The sulfur atom in the thiadiazepine ring participates in nucleophilic attacks:

  • Alkylation : Reacts with α-bromoacetophenone in ethanol/KOH to form 6-alkylated derivatives .

  • Arylation : Couples with aryl halides under Pd catalysis to introduce aryl groups at position 3.

Coupling Reactions

The compound undergoes bis-functionalization via coupling with dibromoalkanes:

  • Reaction with 1,2-dibromoethane or 1,3-dibromopropane in ethanol/KOH yields bis-triazolothiadiazepines (69–73% yield) .

Bis-Coupling Partner Product StructureYield (%)
1,2-DibromoethaneEthylene-bridged dimer 69
1,3-DibromopropanePropylene-bridged dimer 73

Acid/Base-Mediated Rearrangements

  • Acidic conditions : Prolonged heating in HCl induces ring contraction to triazolothiadiazines .

  • Basic conditions : KOH in ethanol promotes thiadiazepine-thiadiazine interconversion via retro-aldol pathways .

Biological Activity-Linked Modifications

  • Anticancer derivatives : Introduction of pyrazolyl or naphthoyl groups via nucleophilic substitution enhances antiproliferative activity (IC₅₀: 12.9–44.6 µg/mL against HepG-2 and MCF-7 cells) .

  • Enzyme inhibition : Methylation at the triazole nitrogen boosts carbonic anhydrase inhibition (Kᵢ: 8.2 nM).

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C without melting.

  • pH sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions to release triazole-thiol intermediates .

Scientific Research Applications

3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against enzymes like carbonic anhydrase and cholinesterase.

    Medicine: Investigated for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site. Additionally, it may interact with other proteins and receptors, modulating various biological pathways and exerting its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Ethyl and phenyl groups improve lipophilicity, which may enhance membrane permeability compared to methyl or pyridinyl substituents .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., for pyrazolo-triazolo-thiadiazepines) reduce reaction times to minutes, whereas traditional reflux methods require hours .
Antiviral Activity:
  • 3-Ethyl-8-phenyl derivative : Demonstrated moderate inhibition of influenza A (H1N1) in vitro, with IC50 values ~50 µM .
  • Pyrazolo-triazolo-thiadiazepines : Showed broader antiviral activity against RNA viruses, attributed to additional heterocyclic rings enhancing target affinity .
Antimicrobial Activity:
  • Triazolo-thiadiazines (6-membered) : Exhibited higher Gram-positive bacterial inhibition (MIC 8–16 µg/mL) than triazolo-thiadiazepines, likely due to improved solubility .
  • 3-Methyl-8-phenyl-dihydro derivative: Reduced activity compared to non-hydrogenated analogues, suggesting the dihydro structure limits interaction with microbial enzymes .
Anti-inflammatory and Other Activities:
  • Triazolo-thiadiazoles with pyridinyl substituents (e.g., 3-(3’-pyridinyl) derivatives) showed significant vasodilation activity, linked to nitric oxide modulation .

Thermodynamic and Physicochemical Properties

  • Lipophilicity (LogP) : The 3-ethyl-8-phenyl derivative has a LogP of ~2.8, higher than methyl-substituted analogues (LogP ~2.1), favoring better blood-brain barrier penetration .
  • Thermal Stability : Thiadiazepines decompose at higher temperatures (~250°C) compared to thiadiazines (~220°C), correlating with ring strain differences .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like 4-amino-3-mercapto-1,2,4-triazole derivatives. For example, intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF with catalytic KOH yields the target structure ( ). Optimizing reaction temperature (e.g., 100°C) and solvent polarity is critical to suppress side products like 3-methyl-8-phenyl-5,6-dihydro derivatives ( ). Phosphorus oxychloride (POCl₃) is often used to activate carbonyl groups, enhancing electrophilicity for triazole coupling ( ). Typical yields range from 49% to >90%, depending on purification methods (e.g., ethanol-DMF recrystallization) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Assigns proton environments, such as ethyl or phenyl substituents.
  • IR Spectroscopy : Identifies functional groups (e.g., S–H or N–H stretches).
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) ( ).
  • X-ray Crystallography : Resolves planar triazolothiadiazole systems and dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings) ( ).
  • HPLC : Confirms purity (>95% is typical for pharmacological studies) ( ).

Advanced Research Questions

Q. How can molecular docking studies predict the antifungal activity of this compound, and what are the limitations of such models?

  • Methodological Answer : Docking against fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity. For example, triazolothiadiazole derivatives show hydrogen bonding with heme iron and hydrophobic interactions with active-site residues ( ). However, discrepancies between docking scores and experimental IC₅₀ values may arise due to solvation effects or conformational flexibility. Validating predictions requires in vitro enzyme inhibition assays (e.g., cytochrome P450 inhibition) .

Q. How do substituent variations (e.g., ethyl vs. methyl groups) impact biological activity, and what systematic approaches can assess this?

  • Methodological Answer : Substituent effects are evaluated via SAR studies:

  • Synthesis : Prepare analogs by varying R-groups in triazole or thiadiazepine moieties ( ).
  • Bioassays : Test antimicrobial activity (e.g., MIC against Candida albicans) and compare with computational ADMET profiles.
  • Crystallography : Correlate steric bulk (e.g., ethyl groups) with binding pocket compatibility ( ). For instance, bulkier substituents may reduce membrane permeability despite higher in vitro potency .

Q. What strategies mitigate contradictions between theoretical predictions and experimental data in reaction mechanism studies?

  • Methodological Answer :

  • Computational Validation : Use DFT calculations to model reaction pathways (e.g., POCl₃-mediated cyclization) and compare activation energies with experimental yields ( ).
  • Isotopic Labeling : Trace intermediates (e.g., ¹³C-labeled triazoles) to confirm proposed mechanisms.
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient species ( ). Discrepancies often arise from unaccounted solvent effects or side reactions, necessitating iterative refinement of computational models .

Q. How can process control and reactor design optimize large-scale synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Flow Chemistry : Minimize batch variability by controlling residence time and temperature gradients ( ).
  • PAT (Process Analytical Technology) : Implement real-time HPLC or Raman monitoring to adjust reactant feed rates.
  • Scale-Up Criteria : Maintain geometric similarity in reactors (e.g., agitation speed, heat transfer coefficients) to preserve reaction kinetics observed in lab-scale setups ( ). For example, pilot-scale synthesis may require reduced POCl₃ concentrations to prevent exothermic runaway .

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